N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated phenyl group, a furan ring, a pyridine ring, and a triazole ring, all connected through a sulfanyl acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the fluorinated phenyl derivative, the furan-2-ylmethyl derivative, the pyridin-4-yl derivative, and the 1,2,4-triazole derivative. These intermediates are then coupled through a series of reactions involving nucleophilic substitution, cyclization, and sulfanyl acetamide formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, solvent choice, and reaction time. Additionally, the use of catalysts and purification techniques such as recrystallization and chromatography are essential to obtain the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated phenyl derivatives, furan-containing molecules, pyridine-based compounds, and triazole derivatives. Examples include:
- N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole
- 3-fluoro-4-methylphenyl derivatives
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18FN5O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18FN5O2S/c1-14-4-5-16(11-18(14)22)24-19(28)13-30-21-26-25-20(15-6-8-23-9-7-15)27(21)12-17-3-2-10-29-17/h2-11H,12-13H2,1H3,(H,24,28) |
InChI Key |
ZXOKFURVNKHOME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)F |
Origin of Product |
United States |
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